molecular formula C13H14N2O B075332 4-Amino-4'-hydroxy-3-methyldiphenylamine CAS No. 1327-57-7

4-Amino-4'-hydroxy-3-methyldiphenylamine

Cat. No. B075332
CAS RN: 1327-57-7
M. Wt: 214.26 g/mol
InChI Key: JGXPJGJSAMZYBO-UHFFFAOYSA-N
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Description

4-Amino-4’-hydroxy-3-methyldiphenylamine is a black crystalline solid . It belongs to the reactive groups of Phenols and Cresols, and Aromatic Amines .


Chemical Reactions Analysis

This compound may react with strong oxidizers, mineral acids, and bases . It is sensitive to prolonged exposure to air and is insoluble in water .

Scientific Research Applications

  • Redox Indicator Properties : Hulanicki and Głąb (1976) studied the properties of a similar compound, 4-amino-4'-methyldiphenylamine, as a redox indicator. They found it acts as a reversible, one-color indicator with the oxidized form being red-violet. This could imply potential applications of 4-Amino-4'-hydroxy-3-methyldiphenylamine in redox chemistry (Hulanicki & Głąb, 1976).

  • Metabolic Activation of N-hydroxy Arylamines : Chou, Lang, and Kadlubar (1995) explored the metabolic activation of N-hydroxy arylamines and heterocyclic amines by human sulfotransferases. Their findings on various N-hydroxy metabolites could be relevant to understanding the metabolic pathways and potential toxicological implications of 4-Amino-4'-hydroxy-3-methyldiphenylamine (Chou, Lang, & Kadlubar, 1995).

  • Chemical Synthesis and Modification : Stoyanov and Ivanov (2004) demonstrated the chemical modification of related compounds, such as 4-hydroxycoumarin, under microwave irradiation, showing potential pathways for synthesizing and modifying compounds similar to 4-Amino-4'-hydroxy-3-methyldiphenylamine (Stoyanov & Ivanov, 2004).

  • Electrochemical Synthesis Applications : Salahifar and Nematollahi (2015) studied the electrochemical generation of a Michael acceptor, which could be a method for synthesizing derivatives of 4-amino-3-(phenylsulfonyl)diphenylamine. This method is environmentally friendly and could be applied to similar compounds (Salahifar & Nematollahi, 2015).

  • Pharmacokinetics and Metabolic Studies : Kadlubar et al. (1991) and Green et al. (1984) conducted studies related to the metabolism, pharmacokinetics, and DNA adduct formation of carcinogens like 4-aminobiphenyl. Although these studies are not directly on 4-Amino-4'-hydroxy-3-methyldiphenylamine, they provide insights into similar compounds' biological interactions and potential health effects (Kadlubar et al., 1991); (Green et al., 1984).

Safety And Hazards

When heated to decomposition, this compound emits toxic fumes . It should be kept in a tightly-closed container under an inert atmosphere, and stored at refrigerated temperatures . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container . Fires involving this compound can be controlled using dry chemical, carbon dioxide, or Halon extinguishers .

properties

IUPAC Name

4-(4-amino-3-methylanilino)phenol
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InChI

InChI=1S/C13H14N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8,15-16H,14H2,1H3
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InChI Key

JGXPJGJSAMZYBO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)O)N
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Molecular Formula

C13H14N2O
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID9024483
Record name 4-(4-Amino-3-methylanilino)phenol
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Molecular Weight

214.26 g/mol
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Physical Description

4-amino-4'-hydroxy-3-methyldiphenylamine is a black crystalline solid. (NTP, 1992)
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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Product Name

4-Amino-4'-hydroxy-3-methyldiphenylamine

CAS RN

6219-89-2, 1327-57-7, 85586-03-4
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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Record name 4-[(4-Amino-3-methylphenyl)amino]phenol
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Record name Phenol, 4-[(4-amino-3-methylphenyl)amino]-
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Record name 3'-METHYL-4'-AMINO-4-HYDROXYDIPHENYLAMINE
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Melting Point

320 °F (NTP, 1992)
Record name 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Zeiger, B Anderson, S Haworth… - Environmental and …, 1992 - Wiley Online Library
311 chemicals were tested under code, for mutagenicity, in Salmonella typhimurium; 35 of the chemicals were tested more than once in the same or different laboratories. The tests …
Number of citations: 543 onlinelibrary.wiley.com
N Abdo - 2014 - cdr.lib.unc.edu
Incorporation of novel toxicity screening approaches is a crucial tool for tackling the complex contemporary challenges in evaluating the human health hazards of exposure to chemicals…
Number of citations: 2 cdr.lib.unc.edu

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